1-methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-Methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound featuring a unique structure that integrates multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the imidazole and benzodiazole rings. The process typically includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Construction of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole core.
Coupling Reactions: The final step involves coupling the imidazole and benzodiazole rings with the octahydropyrrolo[3,4-c]pyrrol moiety, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and benzodiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
1-Methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the additional heterocyclic structures.
Benzodiazole Derivatives: Compounds like 1H-benzimidazole have similar core structures but differ in their substituents and overall complexity.
Uniqueness: 1-Methyl-2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties . This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C19H22N6O/c1-22-11-16(20-12-22)18(26)24-7-13-9-25(10-14(13)8-24)19-21-15-5-3-4-6-17(15)23(19)2/h3-6,11-14H,7-10H2,1-2H3 |
InChI Key |
OUFCRPGJNZMCJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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